2,3,5,6-Tetrafluoro-4-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRRWONKGZZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,5,6 Tetrafluoro 4 Methoxyphenol and Its Precursors
Direct Synthesis Approaches to 2,3,5,6-Tetrafluoro-4-methoxyphenol
Direct approaches aim to construct the target molecule by introducing the key functional groups—hydroxyl and methoxy (B1213986)—onto the tetrafluorinated benzene (B151609) core.
Strategies Involving Nucleophilic Aromatic Substitution on Activated Polyfluoroarenes
Nucleophilic aromatic substitution (SNAr) is a cornerstone of polyfluoroarene chemistry. nih.gov The high electronegativity of fluorine atoms activates the aromatic ring towards attack by nucleophiles, enabling the displacement of fluoride (B91410) ions. nih.gov A common and effective strategy for synthesizing this compound involves a sequential substitution on a readily available starting material like hexafluorobenzene (B1203771).
The process typically occurs in two steps:
Methoxylation: Hexafluorobenzene is first reacted with a methoxide (B1231860) source, such as sodium methoxide, to yield pentafluoroanisole. The methoxy group is introduced by displacing one of the fluorine atoms.
Hydroxylation: The resulting pentafluoroanisole undergoes a second SNAr reaction. Due to the electronic properties of the methoxy group, the fluorine atom in the para position is highly activated towards nucleophilic attack. Treatment with a hydroxide (B78521) source, like potassium hydroxide, selectively displaces this para-fluorine to yield the final product, this compound. This regioselectivity is a key feature of SNAr reactions on substituted polyfluoroarenes. nih.gov
Similar strategies have been documented for related structures. For instance, the reaction of pentafluoroiodobenzene with potassium hydroxide produces 2,3,5,6-Tetrafluoro-4-iodophenol, demonstrating the viability of substituting a para-halogen with a hydroxyl group under basic conditions. nih.gov
| Step | Reactant | Reagent(s) | Product | Typical Conditions |
| 1 | Hexafluorobenzene | Sodium Methoxide (NaOMe) | Pentafluoroanisole | Reaction in a suitable solvent like methanol (B129727) or DMF. |
| 2 | Pentafluoroanisole | Potassium Hydroxide (KOH) | This compound | Heating in a solvent like pyridine (B92270) or tert-butyl alcohol. nih.gov |
Synthetic Routes via Diazotization and Subsequent Hydrolysis of Aminated Fluorinated Precursors
An alternative classical route to phenols involves the diazotization of an aromatic amine, followed by hydrolysis of the resulting diazonium salt. For the synthesis of this compound, this pathway would begin with the precursor 2,3,5,6-Tetrafluoro-4-methoxyaniline.
The general synthetic sequence is as follows:
Diazotization: The amino group of 2,3,5,6-Tetrafluoro-4-methoxyaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This converts the amine into a diazonium salt.
Hydrolysis: The diazonium salt solution is then gently heated. The diazonium group is an excellent leaving group and is displaced by water (hydrolysis) to form the desired phenol (B47542), releasing nitrogen gas.
While this method is a standard procedure for phenol synthesis, specific documented examples for 2,3,5,6-Tetrafluoro-4-methoxyaniline are less common. However, the diazotization of the closely related pentafluoroaniline has been investigated, supporting the feasibility of this approach within the family of polyfluorinated compounds. nih.gov
| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |
| 1 | 2,3,5,6-Tetrafluoro-4-methoxyaniline | NaNO₂, Strong Acid (e.g., H₂SO₄) | Tetrafluoromethoxybenzene diazonium salt | Conversion of amine to diazonium salt. |
| 2 | Tetrafluoromethoxybenzene diazonium salt | H₂O, Heat | This compound | Hydrolysis of diazonium salt to phenol. |
Deoxyfluorination Reactions of Hydroxylated Precursors
Deoxyfluorination is a powerful transformation in organofluorine synthesis that involves the replacement of a hydroxyl group with a fluorine atom. While this reaction converts phenols into aryl fluorides, and thus does not directly produce this compound, the reagents developed for this purpose are central to modern fluorination chemistry.
Developed by the Ritter group, PhenoFluor™ is an innovative reagent for the direct deoxyfluorination of phenols and alcohols. sigmaaldrich.comsigmaaldrich.com It allows for a one-step, high-yield conversion of an Ar-OH bond to an Ar-F bond with broad functional group tolerance, including amines and aldehydes. sigmaaldrich.com The reagent is thermally stable and operationally simple, making it suitable for late-stage fluorination in complex molecules. sigmaaldrich.com
To address the moisture sensitivity of the original formulation, an improved, air-stable version called PhenoFluorMix was developed. organic-chemistry.orgacs.org This mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF does not hydrolyze and can be prepared on a large scale, enhancing its practicality. organic-chemistry.orgacs.org
As an alternative to previous deoxyfluorination reagents, which often suffered from thermal instability or poor selectivity, sulfonimidoyl fluorides have emerged as a robust class of reagents. princeton.edu Their development aims to provide bench-stable, easy-to-handle, and selective options for converting alcohols to alkyl fluorides. wur.nlnih.gov
One notable example is N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), a crystalline solid that can be prepared from inexpensive materials and exhibits a high rate of fluorination. nih.gov Another widely used reagent is 2-pyridinesulfonyl fluoride (PyFluor), which is known for its excellent chemoselectivity, producing significantly fewer elimination byproducts compared to reagents like DAST. princeton.edusigmaaldrich.com These reagents have broadened the scope and accessibility of deoxyfluorination reactions in synthetic chemistry. sigmaaldrich.com
| Reagent Family | Example(s) | Key Feature | Primary Application |
| Imidazolium-based | PhenoFluor™, PhenoFluorMix | One-step conversion of phenols to aryl fluorides. sigmaaldrich.comacs.org | Late-stage deoxyfluorination. sigmaaldrich.com |
| Sulfonyl Fluorides | PyFluor, SulfoxFluor | Bench-stable, high chemoselectivity, minimal byproducts. nih.govsigmaaldrich.com | Deoxyfluorination of alcohols. nih.govsigmaaldrich.com |
Catalytic Approaches in Phenol Fluorination, Including Palladium- and Copper-Mediated Reactions
The formation of carbon-fluorine bonds has been significantly advanced by the development of transition metal-catalyzed reactions. These methods provide routes to aryl fluorides from a wide range of precursors, often under milder conditions than classical methods.
Palladium-Catalyzed Fluorination: The Pd-catalyzed cross-coupling to form Ar-F bonds was a long-standing challenge, primarily due to the difficultly of the final C–F reductive elimination step from the Pd(II) intermediate. acs.org A breakthrough came with the use of specific biaryl monophosphine ligands (e.g., AdBrettPhos) that facilitate this crucial step. nih.gov These systems enable the fluorination of aryl triflates and aryl halides (bromides). nih.govacsgcipr.org The methodology has been refined to improve catalyst efficiency and expand the substrate scope to include electron-rich and heteroaromatic systems. acs.orgnih.gov
Copper-Mediated Fluorination: As a more economical and sustainable alternative to palladium, copper-based systems for aryl fluorination have gained significant attention. rsc.org Copper-mediated methods have been successfully developed for the fluorination of various substrates, including aryl iodides and, more recently, aryl siloxanes. nih.govnih.gov For example, the reaction of aryl iodides with a simple copper reagent and a fluoride source can proceed in high yield with good functional group tolerance. nih.gov The use of copper(II) triflate with KHF₂ has also proven effective for converting stable aryl heptamethyl trisiloxanes into the corresponding fluoroarenes under mild conditions. nih.gov These methods represent a practical and scalable approach to synthesizing fluorinated aromatic compounds. rsc.org
| Metal Catalyst | Common Substrates | Key Advantages |
| Palladium (Pd) | Aryl Triflates, Aryl Bromides nih.govacsgcipr.org | Broad substrate scope, including heteroaryls; high reactivity. nih.gov |
| Copper (Cu) | Aryl Iodides, Aryl Siloxanes nih.govnih.gov | Inexpensive, readily available reagents; high functional group tolerance. rsc.orgnih.gov |
Synthesis of Key Fluorinated Aromatic Intermediates for this compound Derivatization
The synthesis of this compound is contingent upon the availability of versatile fluorinated aromatic intermediates. The construction of these building blocks involves specific and often sophisticated chemical transformations designed to introduce required functional groups onto the tetrafluorinated ring.
Preparation of Fluorine-Containing Phenyl Alkyl Ethers as Synthetic Building Blocks
The formation of an ether linkage is a fundamental step in the synthesis of many fluorinated aromatic compounds, including the target molecule's precursors. Various methods have been developed for the efficient alkylation of phenols or the reaction of fluorinated aromatics to form aryl ethers.
One effective method involves the promotion of the reaction by fluoride ions; for instance, using tetraethylammonium (B1195904) fluoride in dimethylformamide (DMF) facilitates the alkylation of various phenols with alkyl iodides. cdnsciencepub.com This approach is notable for its efficiency with a range of phenols, including those that are sterically hindered or contain groups that stabilize anions. cdnsciencepub.com Another significant strategy is the reaction of aromatic fluorine compounds with trialkyl silyl (B83357) derivatives of phenols. google.com This process, which occurs at elevated temperatures, results in the formation of an aromatic ether and a volatile trialkylfluorosilane byproduct. google.com The escape of the gaseous byproduct from the reaction vessel helps to drive the reaction to completion, leading to high yields and purity in a relatively short time. google.com
Modern organic synthesis also offers several other advanced protocols. The Mitsunobu reaction, for example, can be accelerated through the use of high concentrations and sonication, which is particularly useful when one of the substrates is sterically demanding. organic-chemistry.org For methylation specifically, a combination of trimethyl phosphate (B84403) and calcium hydroxide provides a mild and efficient system for O-methylation. organic-chemistry.org
| Method | Key Reagents | Typical Conditions | Advantages |
| Fluoride-Ion Promoted Alkylation | Phenol, Alkyl Iodide, Tetraethylammonium fluoride | Dimethylformamide (DMF) | Efficient for various phenols, including sterically hindered ones. cdnsciencepub.com |
| Silyl Ether Reaction | Aromatic Fluorine Compound, Trialkyl silyl derivative of a phenol | Elevated Temperature | High yield and purity; volatile byproduct drives reaction. google.com |
| Mitsunobu Reaction | Phenol, Alcohol, Diethyl azodicarboxylate (DEAD), Triphenylphosphine | High concentration, Sonication | Effective for sterically demanding substrates. organic-chemistry.org |
| Trimethyl Phosphate Methylation | Phenol, Trimethyl phosphate, Ca(OH)2 | DMF, Water, or neat | Mild and efficient methylation. organic-chemistry.org |
Generation of Functionalized Tetrafluorophenyl Compounds, e.g., from Pentafluoroacetophenone
The generation of functionalized tetrafluorophenyl compounds often starts from readily available polyfluorinated materials. Pentafluoroacetophenone, for example, serves as a versatile starting point. The electron-withdrawing acetyl group activates the pentafluorophenyl ring towards nucleophilic aromatic substitution, typically at the para position. This allows for the selective introduction of a methoxy group to form 4-methoxy-2,3,5,6-tetrafluoroacetophenone. Subsequent chemical modifications of the acetyl group, such as a Baeyer-Villiger oxidation, could then be employed to convert it into a hydroxyl group, yielding the target phenol. The incorporation of fluorine atoms into complex structures like fluorophores often utilizes similar principles of activating and substituting positions on a core ring structure. nih.gov
Derivatization from Bis(hydroxymethyl)tetrafluorobenzene Analogues
An alternative and highly specific route involves the derivatization of tetrafluorobenzene rings that already possess functional groups. A key precursor, 1,4-bis(hydroxymethyl)-2,3,5,6-tetrafluorobenzene (tetrafluoro terephthalyl alcohol), can be used to synthesize related compounds like 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. google.com This transformation is achieved through a selective methylation reaction, where only one of the two hydroxymethyl groups is converted to a methoxymethyl ether. google.com Patented methods have specified the use of methylating agents such as methyl sulfate (B86663) or methyl chloride to achieve this selective derivatization. google.com This intermediate, possessing both a methoxymethyl and a hydroxymethyl group, is a valuable building block for further functionalization.
| Starting Material | Reagent | Product |
| Tetrafluoro terephthalyl alcohol | Methylating agent (e.g., methyl sulfate, methyl chloride) | 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol google.com |
Methodological Advancements in Selective Synthesis of Polyfluorinated Phenols
Recent advancements have focused on developing highly selective methods for introducing a hydroxyl group onto a polyfluorinated ring. One notable patented method allows for the synthesis of 2,3,5,6-tetrafluorophenol (B1216870), a direct precursor to the target compound. google.com This process begins with 1,2,4,5-tetrafluorobenzene (B1209435) and proceeds in two main steps. google.com
Borylation: The starting material reacts with an organic lithium agent (like n-butyllithium) in an inert solvent at low temperatures to form an aryl lithium intermediate. This intermediate is then reacted with a boric acid ester, followed by quenching with an acid, to produce 2,3,5,6-tetrafluorobenzeneboronic acid or its corresponding ester. google.com
Oxidation: The resulting boronic acid or ester is then oxidized using hydrogen peroxide in an acidic aqueous system to yield the final 2,3,5,6-tetrafluorophenol. google.com
This method demonstrates high selectivity and provides the product in high purity. google.com The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome. For instance, the oxidation step can be performed at temperatures ranging from 0 to 70 °C, with a preferred range of 20 to 70 °C. google.com
| Step | Description | Key Reagents | Conditions | Purity Achieved |
| 1 | Borylation of 1,2,4,5-tetrafluorobenzene | Organic lithium agent, Boric acid ester | Low temperature, Inert solvent | Intermediate |
| 2 | Oxidation of boronic acid/ester | Hydrogen peroxide | 20-70 °C, Acidic aqueous system | >99.5% google.com |
Optimization Strategies for Yield and Purity in Laboratory-Scale and Scaled-Up Syntheses
Optimizing the yield and purity of fluorinated compounds is critical for both laboratory research and industrial production. Strategies often focus on reaction conditions, purification techniques, and the choice of synthetic route.
Purity is achieved through meticulous workup and purification procedures. Common techniques include:
Filtration: To remove insoluble catalysts or byproducts. chemicalbook.com
Aqueous Washing: Using specific solutions to remove impurities. For example, washing with a 10% sodium bisulfite solution can remove excess oxidizing agents, while a 10% sodium carbonate solution can remove acidic byproducts. chemicalbook.commdma.ch
Extraction: Separating the desired product from the aqueous phase using an organic solvent. google.com
Distillation or Column Chromatography: Final purification of the crude product to achieve high purity. google.comchemicalbook.com
For scaled-up syntheses, the robustness of the reaction and the ease of handling reagents are paramount. The boronic acid pathway to tetrafluorophenol is advantageous due to its high yield and purity, which simplifies downstream processing. google.com Similarly, processes that result in a highly pure product after a short reaction time are economically favorable for large-scale production. google.com
Spectroscopic and Structural Data for this compound Not Publicly Available
The specified outline requires in-depth analysis of Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as conformational studies based on this data. Generating scientifically accurate content for these sections is contingent upon the availability of published experimental results for this compound.
Searches were conducted using the compound name, its derivatives, and its known CAS numbers (such as 2642-43-5 and 14753-97-0). While information and spectroscopic data were found for related compounds, including the parent structures 2,3,5,6-tetrafluorophenol and 4-methoxyphenol (B1676288), this information cannot be substituted to describe the unique spectral characteristics of this compound. The electronic environment of the molecule is significantly altered by the combination of the four fluorine atoms and the methoxy group, meaning its spectral data would be distinct from these precursors.
Without access to the primary FT-IR, FT-Raman, and NMR spectra, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy. Therefore, the detailed article focusing solely on the spectroscopic and structural characterization of this compound cannot be provided.
In-depth Analysis of this compound Reveals Complex Structural Features
An examination of the spectroscopic and structural characteristics of this compound and its related derivatives provides significant insights into the influence of fluorine substitution on molecular properties. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, are pivotal in elucidating the nuanced details of its structure and behavior.
Applications in Chemical Research
Intermediate in the Synthesis of Complex Molecules
Due to its array of functional groups, 2,3,5,6-Tetrafluoro-4-methoxyphenol is a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be readily derivatized, and the methoxy (B1213986) group can potentially be cleaved to reveal another reactive site. The tetrafluorinated ring provides a stable and electron-deficient core that can influence the properties of the final product. For example, related tetrafluorinated compounds are used in the synthesis of inhibitors for enzymes like protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase). ossila.com
Role in the Development of Advanced Materials
Polyfluorinated aromatic compounds are integral to the development of advanced materials with tailored properties. The incorporation of the 2,3,5,6-tetrafluoro-4-methoxyphenoxy moiety into polymers can enhance their thermal stability, chemical resistance, and modify their optical and electronic properties. The high thermostability and chemical resistance of polymers containing fluorinated aromatics are partly attributed to the increased stability of the aromatic ring. nih.govacs.org
Reactivity and Reaction Mechanisms Involving 2,3,5,6 Tetrafluoro 4 Methoxyphenol
Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,3,5,6-Tetrafluoro-4-methoxyphenol and Related Scaffolds
The primary mode of reaction for this compound is nucleophilic aromatic substitution. The high degree of fluorination significantly activates the aromatic ring towards attack by nucleophiles, a phenomenon that is fundamental to the chemistry of polyfluoroaromatic compounds.
General Principles of SNAr in Polyfluorinated Arenes
Nucleophilic aromatic substitution (SNAr) in polyfluorinated arenes is a well-established process that proceeds via a stepwise addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org This intermediate temporarily disrupts the aromaticity of the ring. In the subsequent elimination step, a leaving group, typically a fluoride (B91410) ion in the case of polyfluoroarenes, is expelled, restoring the aromatic system. masterorganicchemistry.com
The presence of multiple fluorine atoms on the aromatic ring has a profound activating effect on SNAr reactions. Due to their high electronegativity, fluorine atoms withdraw electron density from the benzene (B151609) ring, making it more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com This is in stark contrast to non-fluorinated aromatic systems, which are generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups like nitro groups. In polyfluorinated arenes, the cumulative inductive effect of the fluorine atoms is sufficient to facilitate the reaction. The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is favored by the strong electron-withdrawing nature of fluorine, rather than the cleavage of the carbon-halogen bond.
Reactions with Various Nucleophiles (e.g., Aniline, o-Phenylenediamine, Phenothiazine (B1677639) Derivatives)
The activated nature of the tetrafluorinated ring in derivatives of this compound allows for reactions with a variety of nucleophiles. Studies on closely related compounds, such as methyl 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoate, demonstrate this reactivity. For instance, this derivative reacts with aniline , resulting in the substitution of one of the fluorine atoms on the tetrafluorophenyl ring.
A similar reaction occurs with o-phenylenediamine , where the amino groups of the nucleophile attack the electron-deficient aromatic ring. These reactions highlight the utility of tetrafluorinated scaffolds in the synthesis of more complex substituted aromatic compounds.
While direct reactions of this compound with phenothiazine derivatives are not extensively documented in readily available literature, the general reactivity of polyfluoroarenes suggests that such reactions are feasible. Phenothiazines are known to act as nucleophiles in SNAr reactions with activated aromatic systems. researchgate.net The synthesis of phenothiazine derivatives often involves the reaction of an appropriate amine with an activated halo-aromatic compound. researchgate.netnih.gov Given the electron-deficient nature of the tetrafluorinated ring in this compound, it is expected to react with the nitrogen atom of a phenothiazine to form a C-N bond, displacing a fluorine atom. The specific conditions for such a reaction would likely involve a base to deprotonate the phenothiazine nitrogen, enhancing its nucleophilicity.
Regioselectivity and Site Selectivity in SNAr Transformations of Tetrafluorinated Aromatic Systems
The regioselectivity of SNAr reactions on substituted polyfluorinated rings is governed by a combination of electronic and steric factors. In tetrafluorinated aromatic systems, nucleophilic attack generally occurs at positions para or ortho to an activating group. nih.gov The methoxy (B1213986) group (-OCH3) in this compound is an electron-donating group through resonance but can also exhibit inductive electron-withdrawing effects. In the context of SNAr, its directing effect can be complex.
For polyfluorinated aromatic compounds, the position of nucleophilic attack is often directed to the carbon atom that can best stabilize the negative charge in the Meisenheimer intermediate. In the case of this compound, the fluorine atoms are the primary activating groups. The hydroxyl (-OH) and methoxy (-OCH3) groups, being ortho and para to the fluorine atoms, will influence the electron distribution and steric accessibility of the reaction sites.
Generally, in polyfluoroarenes, substitution occurs preferentially at the para position to an existing substituent due to a combination of electronic stabilization and reduced steric hindrance. nih.gov For instance, in the reaction of pentafluorobiphenyl with various nucleophiles, substitution is significantly regioselective for the fluorine atom that is para to the phenyl group. nih.gov In the case of this compound, the fluorine atoms are at the 2, 3, 5, and 6 positions. The methoxy group is at the 4-position and the hydroxyl group at the 1-position. Nucleophilic attack would be expected to occur at one of the fluorine-bearing carbons. The precise site of substitution (i.e., at C-2, C-3, C-5, or C-6) will depend on the interplay of the electronic effects of the -OH and -OCH3 groups and the specific nucleophile used. Computational models are often employed to predict the most likely site of reaction by calculating the relative stabilities of the possible Meisenheimer intermediates. researchgate.netdntb.gov.ua
Cyclization and Rearrangement Reactions of Derived Compounds
The products of SNAr reactions involving this compound and its derivatives can serve as precursors for subsequent cyclization reactions, leading to the formation of various heterocyclic systems.
Thermal Cyclization Pathways of Functionalized Esters
Functionalized esters derived from tetrafluorinated phenols can undergo thermal cyclization. For example, the thermal treatment of methyl 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoate leads to an intramolecular cyclization. This reaction proceeds via a nucleophilic substitution of the fluorine atom at the 3-position by the enolic hydroxyl group, resulting in the formation of a trifluorinated chromene derivative. This type of reaction demonstrates a pathway to synthesize fluorinated heterocyclic compounds, which are of interest in medicinal and materials chemistry.
Intramolecular Cyclization in Complex Molecule Synthesis
The principles of intramolecular cyclization can be extended to the synthesis of more complex molecules. While specific examples starting directly from this compound are not widely reported, the general strategy is a cornerstone of synthetic organic chemistry. mdpi.com For instance, a derivative of a related naphthoic acid, after undergoing an SNAr reaction to introduce a methoxyphenyl group, can be deprotected and subsequently cyclized to form a lactone. researchgate.net This illustrates how the functionalities introduced via SNAr on a polyfluorinated ring can be strategically utilized in subsequent intramolecular ring-forming reactions to build complex molecular architectures. The presence of the remaining fluorine atoms on the aromatic ring of the cyclized product offers further opportunities for functionalization.
Functional Group Transformations of the Phenolic and Methoxy Moieties
The phenolic hydroxyl and methoxy groups are the primary sites for chemical reactions, although the tetrafluorinated ring imparts unique reactivity.
Hydrolysis and Esterification Reactions
Direct experimental data on the hydrolysis and esterification of this compound is not extensively reported in the available literature. However, insights can be drawn from the behavior of structurally related compounds.
Hydrolysis: The carbon-fluorine bonds on the aromatic ring are generally stable to hydrolysis under typical conditions. The hydrolysis of the methoxy group to a hydroxyl group, or the phenolic hydroxyl to other functionalities, would likely require harsh reaction conditions. For instance, a patent describing the synthesis of 2,3,5,6-tetrafluorohydroquinone involves the hydrolysis of the diazotized form of 2,3,5,6-tetrafluoro-4-aminophenol. google.com This process, which involves refluxing in a mixture of water and a solvent like toluene (B28343) in the presence of copper sulfate (B86663), suggests that the tetrafluorinated ring itself remains intact under these hydrolytic conditions. google.com
Esterification: The phenolic hydroxyl group of this compound is expected to undergo esterification with carboxylic acids or their derivatives. The acidity of the phenolic proton is enhanced by the electron-withdrawing fluorine atoms, which may facilitate the reaction. 2,3,5,6-Tetrafluorophenol (B1216870) is utilized as a reagent in the preparation of polyfluorophenyl ester-terminated cross-linkers for protein conjugation, highlighting the reactivity of the hydroxyl group in fluorinated phenols.
Table 1: Comparison of Acidity for Related Phenolic Compounds
| Compound | pKa |
|---|---|
| 4-Hydroxybenzoic acid | 9.3 |
The significant decrease in the pKa value for the fluorinated analog demonstrates the strong electron-withdrawing effect of the fluorine atoms, which would similarly increase the acidity of the phenolic proton in this compound, influencing its reactivity in esterification.
Redox Chemistry of Fluorinated Aromatic Ethers and Phenols
The redox chemistry of this compound is anticipated to be influenced by the fluorine substituents.
Oxidation: The oxidation of phenols can lead to the formation of quinones. For example, 4-methoxyphenol (B1676288) reacts with nitrous acid to yield benzoquinone and 4-methoxy-2-nitrophenol. rsc.org The reaction proceeds through a phenoxy radical intermediate. rsc.org In the case of this compound, the high oxidation potential of the fluorinated ring would likely make oxidation more difficult compared to its non-fluorinated counterpart. However, under strong oxidizing conditions, the formation of a tetrafluorinated quinone derivative is plausible.
Reduction: The reduction of the aromatic ring of this compound is not a common transformation due to the stability of the aromatic system. The phenolic and methoxy groups are also generally resistant to reduction under standard conditions.
Investigations into Non-Covalent Interactions
Non-covalent interactions play a crucial role in the solid-state structure and self-assembly of fluorinated aromatic compounds.
Intramolecular Hydrogen Bonding (O-H...F) in Tetrafluorophenol Derivatives
The presence of both a hydroxyl group (a hydrogen bond donor) and fluorine atoms (potential hydrogen bond acceptors) in close proximity allows for the possibility of intramolecular hydrogen bonding. In many fluorinated organic molecules, the existence of O-H···F hydrogen bonds has been established. nih.gov Theoretical studies on 2-halophenols suggest that while intramolecular hydrogen bonding is weak or absent in 2-fluorophenol, it is present in 2-chloro-, 2-bromo-, and 2-iodophenol. rsc.org However, in saturated acyclic fluorohydrins, the formation of O-H···F intramolecular hydrogen bonds has been demonstrated. nih.gov The stability of such bonds is often dependent on the formation of a favorable ring size, typically five or six-membered rings. researchgate.net For this compound, an intramolecular hydrogen bond between the phenolic hydroxyl group and an ortho-fluorine atom would form a five-membered ring. The strength of such an interaction would be influenced by the geometry and the electronic environment of the molecule.
Table 2: Calculated Intramolecular Hydrogen Bond Energies in Related Compounds
| Compound | Interaction | Calculated EHB (kJ mol−1) |
|---|---|---|
| syn-4-fluoropentan-2-ol | OH···F | 24.4 nih.gov |
| anti-4-fluoropentan-2-ol | OH···F | 23.7 nih.gov |
| syn-4-methoxypentan-2-ol | OH···OMe | 30.7 nih.gov |
These data from related aliphatic systems suggest that while O-H···F interactions are significant, they are somewhat weaker than O-H···O interactions.
Supramolecular Interactions, including Pi-Pi Stacking and Halogen Bonding, in Self-Assembly Processes
The arrangement of this compound molecules in the solid state and in solution is dictated by a combination of non-covalent interactions.
Pi-Pi Stacking: Aromatic rings can interact through pi-pi stacking. In fluorinated aromatics, the electronic nature of the ring is altered, leading to what is often termed "quadrupole-quadrupole" interactions. The electron-poor center of the perfluorinated ring can favorably interact with the electron-rich periphery of another ring. researchgate.net The presence of fluorine atoms can, however, also disrupt typical pi-pi stacking, favoring offset or edge-to-face arrangements. rsc.org The interaction between hexafluorobenzene (B1203771) (π-acidic) and mesitylene (B46885) (π-basic) to form a crystalline solid demonstrates the strength of these interactions. acs.org
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). rsc.org The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing power of the substituents on the donor molecule. nih.gov Fluorine atoms on an aromatic ring significantly enhance the halogen bonding ability of other halogens present on the ring. researchgate.net While fluorine itself is generally a poor halogen bond donor, the highly electron-deficient nature of the carbon atoms attached to the fluorine in this compound could lead to C-F···X interactions playing a role in its supramolecular assembly. The self-assembly of various fluorinated molecules into complex architectures highlights the importance of these directed interactions. nih.govnih.gov
Computational and Theoretical Studies on 2,3,5,6 Tetrafluoro 4 Methoxyphenol
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. However, specific studies applying these methods to 2,3,5,6-Tetrafluoro-4-methoxyphenol have not been identified in a thorough review of scientific databases.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
No published studies were found that specifically detail the use of Density Functional Theory (DFT) for the geometry optimization and calculation of electronic properties of this compound. Such a study would typically involve the use of various functionals and basis sets to determine the most stable three-dimensional arrangement of the atoms and to calculate electronic descriptors such as molecular orbital energies (HOMO-LUMO gap), Mulliken charges, and the molecular electrostatic potential map.
Analysis of Conformational Preferences and Energy Landscapes
A detailed conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported in the accessible scientific literature. This type of analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions.
Prediction and Interpretation of Spectroscopic Data
Computational methods are frequently used to predict and help interpret experimental spectroscopic data. For this compound, however, such computational spectral analyses are not documented.
Computational Vibrational Analysis for FT-IR and FT-Raman Spectral Assignments
There are no available computational studies that have performed a vibrational analysis to predict the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of this compound. This type of study would calculate the vibrational frequencies and intensities, which is invaluable for assigning the peaks observed in experimental spectra to specific molecular motions.
Calculation of NMR Chemical Shifts
Similarly, no research has been published on the theoretical calculation of the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for this compound. These calculations, often using methods like the Gauge-Including Atomic Orbital (GIAO) approach, are instrumental in confirming molecular structures by comparing predicted chemical shifts with experimental data.
Mechanistic Insights from Computational Modeling
Computational modeling is a key tool for investigating reaction mechanisms. A search for studies providing mechanistic insights into the chemical reactions of this compound through computational modeling did not yield any specific results. Such research would be valuable for understanding its reactivity and potential applications in synthesis.
Elucidation of Reaction Pathways and Transition States (e.g., SNAr)
A critical area of investigation for this compound would be the computational elucidation of its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The tetrafluorinated benzene (B151609) ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms.
Theoretical studies, primarily using Density Functional Theory (DFT), would be instrumental in mapping the potential energy surface of SNAr reactions involving this substrate. Such studies would focus on:
Transition State Geometry: Optimizing the geometry of the transition state to understand the structural changes that occur during the rate-determining step of the reaction. For SNAr reactions, this would typically involve the formation of a Meisenheimer complex. strath.ac.uknih.gov
Activation Energy Barriers: Quantifying the energy barrier that must be overcome for the reaction to proceed. This is a crucial parameter for predicting reaction rates.
Influence of Nucleophiles and Leaving Groups: Systematically varying the nucleophile and, if applicable, the leaving group in the computational model to predict how these changes affect the reaction pathway and rate.
A hypothetical reaction for computational study could be the displacement of the methoxy (B1213986) group by a nucleophile, or the substitution of one of the fluorine atoms. The relative stability of the potential Meisenheimer intermediates would be a key factor in determining the regioselectivity of the reaction. strath.ac.uk
Table 1: Hypothetical Data Table for Computational Study of an SNAr Reaction of this compound
| Parameter | Calculated Value (Hypothetical) | Method/Basis Set (Example) |
| Reactant Energy | -X kcal/mol | B3LYP/6-311+G(d,p) |
| Transition State Energy | -Y kcal/mol | B3LYP/6-311+G(d,p) |
| Meisenheimer Intermediate | -Z kcal/mol | B3LYP/6-311+G(d,p) |
| Product Energy | -A kcal/mol | B3LYP/6-311+G(d,p) |
| Activation Energy | (Y-X) kcal/mol | B3LYP/6-311+G(d,p) |
Studies on Intermolecular Interactions and Self-Assembly
The presence of a hydroxyl group, a methoxy group, and highly electronegative fluorine atoms suggests that this compound could participate in a variety of intermolecular interactions, leading to the formation of ordered supramolecular structures through self-assembly.
Computational methods are essential for understanding these non-covalent interactions, which are often too complex to be fully characterized by experimental means alone. Key areas of study would include:
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen of the methoxy group and the fluorine atoms can act as hydrogen bond acceptors. DFT calculations can quantify the strength and directionality of these hydrogen bonds.
Halogen Bonding: The fluorine atoms could potentially participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition.
π-π Stacking: The electron-deficient aromatic ring may engage in π-π stacking interactions with other aromatic systems.
Molecular Dynamics (MD) Simulations: MD simulations could be employed to model the dynamic behavior of a large ensemble of this compound molecules, providing insights into their self-assembly into larger aggregates or monolayers. researchgate.net
Table 2: Hypothetical Data Table for Calculated Intermolecular Interaction Energies
| Interaction Type | Interacting Moiety 1 | Interacting Moiety 2 | Calculated Interaction Energy (kcal/mol) | Method (Example) |
| Hydrogen Bond | Phenolic -OH | Phenolic -OH | -5 to -8 | DFT/SAPT |
| Hydrogen Bond | Phenolic -OH | Methoxy -O- | -3 to -5 | DFT/SAPT |
| Halogen Bond | Aromatic C-F | Nucleophilic Atom | -1 to -3 | MP2/aug-cc-pVDZ |
| π-π Stacking | Aromatic Ring | Aromatic Ring | -2 to -4 | CCSD(T)/CBS |
Theoretical Investigations of Charge Transfer Complexes and Electronic Excitation
The electronic properties of this compound, particularly its ability to form charge-transfer (CT) complexes and its response to electronic excitation, are of fundamental interest. The electron-deficient nature of the fluorinated ring suggests it could act as an electron acceptor in a CT complex with an appropriate electron donor molecule. rsc.orgmdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for studying electronic excitations. rsc.org Research in this area would focus on:
Formation of Charge-Transfer Complexes: Modeling the interaction of this compound with known electron donors to predict the geometry, stability, and electronic structure of the resulting CT complex. nih.gov
Electronic Absorption Spectra: Calculating the vertical excitation energies and oscillator strengths to predict the UV-Vis absorption spectrum of the molecule. This would help in understanding the nature of its electronic transitions (e.g., π→π, n→π).
Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electron-donating and electron-accepting capabilities and to rationalize its reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
Table 3: Hypothetical Data Table for Calculated Electronic Properties
| Property | Calculated Value (Hypothetical) | Method/Basis Set (Example) |
| HOMO Energy | -8.5 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 7.3 eV | B3LYP/6-311+G(d,p) |
| First Excitation Energy (S1) | 4.5 eV | TD-DFT/B3LYP/6-311+G(d,p) |
| Oscillator Strength (S1) | 0.05 | TD-DFT/B3LYP/6-311+G(d,p) |
| Dipole Moment | 2.1 D | B3LYP/6-311+G(d,p) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3,5,6-tetrafluoro-4-methoxyphenol, and what challenges arise during its functionalization?
- Methodological Answer : A primary synthesis route involves an SN2 reaction between a deprotonated alcohol (e.g., 2,3,5,6-tetrafluoro-4-iodophenol) and chloroethyl vinyl ether (CEVE). Key challenges include controlling regioselectivity due to fluorine's electron-withdrawing effects and minimizing side reactions. Purification often requires column chromatography to isolate the product from unreacted starting materials or byproducts .
Q. How can researchers characterize the structural integrity of this compound, especially regarding fluorine substitution patterns?
- Methodological Answer : Use ¹⁹F NMR spectroscopy to confirm fluorine substitution and detect positional isomers. Mass spectrometry (e.g., ESI-MS or EI-MS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. For example, the EPA/NIH Mass Spectral Database includes fluorinated analogs, aiding spectral interpretation .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel and fluorophilic solvents (e.g., hexane/ethyl acetate gradients) is commonly used. For highly fluorinated derivatives, reverse-phase HPLC with C18 columns improves separation efficiency. Recrystallization in fluorinated solvents (e.g., hexafluorobenzene) may enhance purity .
Advanced Research Questions
Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Fluorine's strong electron-withdrawing nature deactivates the aromatic ring, requiring harsh conditions for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with aryl boronic acids (e.g., 4-isopropoxy-2,3,5,6-tetrafluorophenylboronic acid) at elevated temperatures (80–100°C) in toluene/water mixtures. Monitor reaction progress via TLC with UV quenching .
Q. What strategies mitigate competing side reactions during nucleophilic substitution steps in synthesizing derivatives of this compound?
- Methodological Answer : Protect reactive hydroxyl groups early using silyl ethers (e.g., TBSCl) or trityl groups to prevent undesired substitutions. Optimize reaction stoichiometry (e.g., 1.2 equivalents of nucleophile) and use polar aprotic solvents (e.g., DMF) to enhance SN2 efficiency. Kinetic studies under varying temperatures can identify optimal conditions .
Q. How can this compound serve as a precursor for fluorinated polymer monomers?
- Methodological Answer : Convert the phenol to a vinyl ether via CEVE (as in ) for cationic polymerization. Alternatively, synthesize methacrylate derivatives by esterification with methacryloyl chloride. Polymerize under UV initiation with photoacid generators (e.g., diphenyliodonium hexafluorophosphate) to form fluorinated polyethers or acrylates .
Q. What are the stability considerations for this compound under acidic or basic conditions?
- Methodological Answer : The compound is susceptible to demethylation under strong acids (e.g., HBr in acetic acid) but stable in mild bases (pH < 10). Conduct accelerated stability studies by heating samples in buffered solutions (pH 1–12) and analyzing degradation products via LC-MS. Store under inert atmospheres to prevent oxidation .
Key Challenges and Contradictions
- Synthetic Efficiency : While SN2 reactions are straightforward, competing elimination pathways (e.g., E2) can reduce yields in fluorinated systems .
- Spectroscopic Ambiguity : Overlapping ¹⁹F NMR signals may complicate structural assignment; hybrid DFT calculations (e.g., B3LYP/6-31G*) aid in spectral interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
